molecular formula C10H16ClNO B1463651 2-(Phenethyloxy)-1-ethanamine hydrochloride CAS No. 1185298-89-8

2-(Phenethyloxy)-1-ethanamine hydrochloride

Cat. No. B1463651
M. Wt: 201.69 g/mol
InChI Key: KPAGQPARRIJPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Phenethyloxy)-1-ethanamine hydrochloride” is a type of phenethylamine, which is a class of compounds containing a phenethyl substituent . Phenethylamines have various applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-(Phenethyloxy)-1-ethanamine hydrochloride” are not available, phenethylamines can be synthesized through various methods . For instance, one method involves the reaction of dimethylamine hydrochloride and 2-cyanoguanine .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia. This method is highlighted for its convenience and economy in accessing the intermediate, demonstrating the compound's significance in medicinal chemistry (Xiaoxia Luo et al., 2008).

Metabolic Studies

  • The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied to identify urinary metabolites. This research sheds light on the metabolic pathways of psychoactive phenethylamines, providing a foundation for understanding the metabolism of structurally related compounds (T. Kanamori et al., 2002).

Antimicrobial and Biocidal Applications

  • 2-(Decylthio)ethanamine hydrochloride is introduced as a new multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This underscores the potential of ethanamine derivatives in industrial and environmental applications (R. W. Walter & L. M. Cooke, 1997).

Analytical and Forensic Science

  • The analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs highlights the ongoing efforts to identify and understand new psychoactive substances. This research is crucial for forensic analyses and the development of detection methods for these compounds (D. Zuba & Karolina Sekuła, 2013).

Chemical Synthesis

  • Efficient synthesis and practical resolution of 1-(Naphthalen-1-yl)ethanamine, a key intermediate for Cinacalcet, exemplify the importance of ethanamine derivatives in synthesizing therapeutic agents. Cinacalcet is used for treating secondary hyperparathyroidism, indicating the compound's relevance in pharmaceutical manufacturing (V. T. Mathad et al., 2011).

properties

IUPAC Name

2-(2-phenylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h1-5H,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGQPARRIJPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673786
Record name 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenethyloxy)-1-ethanamine hydrochloride

CAS RN

1185298-89-8
Record name 2-(2-Phenylethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenethyloxy)-1-ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Phenethyloxy)-1-ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Phenethyloxy)-1-ethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Phenethyloxy)-1-ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Phenethyloxy)-1-ethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Phenethyloxy)-1-ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.